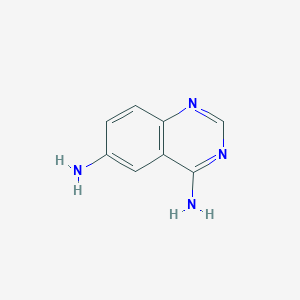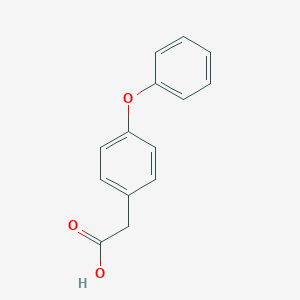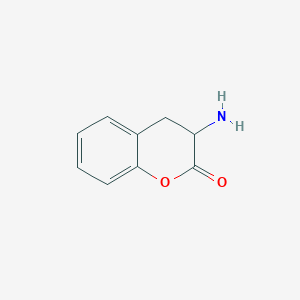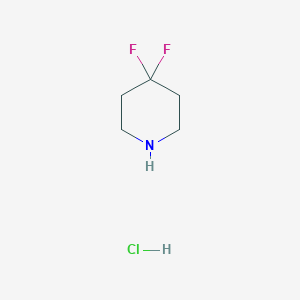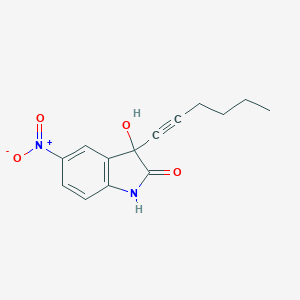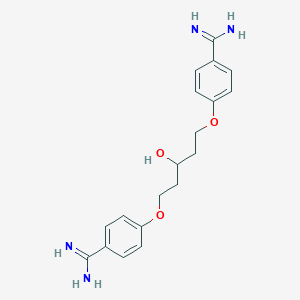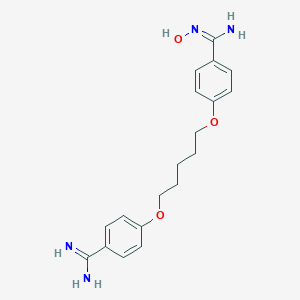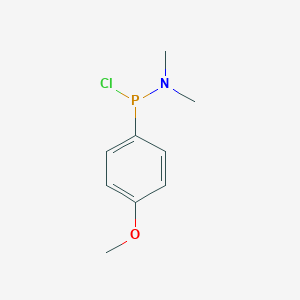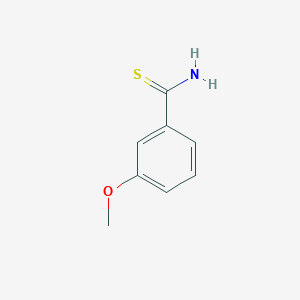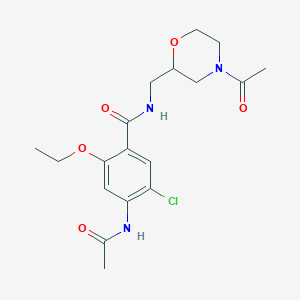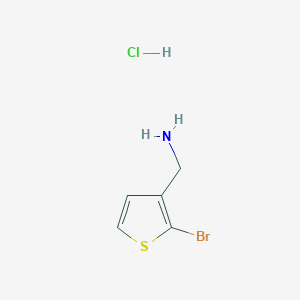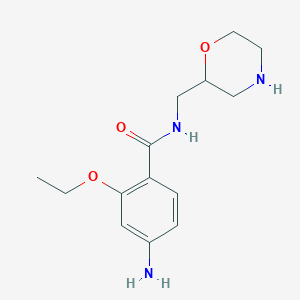
9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate
Description
Synthesis Analysis
The synthesis of various fluorinated corticosteroids, including the compound of interest, involves several chemical and microbiological steps. The introduction of a halogen atom at C-2 of steroid 3-ketofluorohydrins is a critical step that prevents rearrangement of the fluorine atom, which is essential for maintaining the desired anti-inflammatory activity . The synthesis of 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione and its halogenated analogs involves successive reactions with hypobromous acid, epoxidation, and fluorination . Additionally, an efficient synthesis route for 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, a key intermediate in the synthesis of fluorinated corticosteroids, has been developed from phytosterols .
Molecular Structure Analysis
The molecular structure of 9α-fluoro-16α-methyl-11β,17,21-trihydroxy-1,4-pregnadiene-3,20-dione 21-acetate monohydrate has been determined using room-temperature counter-collected data. The structure reveals that the molecules are hydrogen-bonded to each other, forming long helices, which are further hydrogen-bonded through the water of crystallization . Similarly, the structure of 9α-fluoro-11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione-21-acetate has been determined, showing hydrogen bonding and packing of the mean molecular plane approximately perpendicular to the crystallographic 4-fold axis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and require precise control over the reaction conditions. For instance, the microbiological dehydrogenation of certain intermediates yields the desired 11β,21-dihydroxy-6α,16α-dimethyl-1,4-pregnadiene-3,20-dione, which can be further transformed into its 9-fluor derivative . These reactions are crucial for introducing specific functional groups at the right positions on the steroid backbone, which directly affect the biological activity of the final compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The introduction of fluorine atoms and other functional groups into the steroid structure significantly alters its physicochemical properties, such as solubility and stability, which in turn affect its biological activity and pharmacokinetics. The crystallographic data provide insights into the density and molecular packing of these compounds, which are important for understanding their behavior in biological systems .
Scientific Research Applications
Metabolic Fate of Steroidal Compounds
Investigations into the metabolic fate of steroidal compounds like triamcinolone acetonide provide insight into the transformation and bioavailability of these substances in biological systems. Gordon and Morrison (1978) studied the metabolic pathways of triamcinolone acetonide in various animals, revealing the formation of major metabolites and the excretion patterns across different species. Such studies are crucial for understanding the biotransformation of steroidal compounds and their potential therapeutic effects Gordon & Morrison, 1978.
Structural Analysis of Steroidal Compounds
The structural analysis of steroidal compounds, such as 9α-Fluoro-11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione-21-acetate, is pivotal for understanding their chemical behavior and potential interactions in biological systems. Valente et al. (1997) determined the crystal structure of this compound, providing valuable insights into its molecular configuration and potential reactivity. Such structural analyses are fundamental in the development and optimization of steroidal drugs Valente et al., 1997.
Synthesis and Anti-inflammatory Properties
The synthesis and evaluation of the anti-inflammatory properties of steroidal compounds are crucial for the development of effective therapeutic agents. Toscano et al. (1977) synthesized a series of fluorinated steroidal compounds, including 17,21-bis(acetyloxy)-6beta,9-difluoro-11beta-hydroxypregna-1,4-diene-3,20-dione and related compounds. These studies contribute to the understanding of structure-activity relationships in steroidal compounds and their potential applications in treating inflammatory conditions Toscano et al., 1977.
properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FO5/c1-13(25)29-12-19(27)18-7-6-16-17-5-4-14-10-15(26)8-9-22(14,3)23(17,24)20(28)11-21(16,18)2/h7-10,16-17,20,28H,4-6,11-12H2,1-3H3/t16-,17-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPGZUWNVLRAKT-XYNXPQAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90154546 | |
| Record name | 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |
CAS RN |
1250-85-7 | |
| Record name | (11β)-21-(Acetyloxy)-9-fluoro-11-hydroxypregna-1,4,16-triene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1250-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001250857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90154546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-fluoro-11β,21-dihydroxypregna-1,4,16-triene-3,20-dione 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.642 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



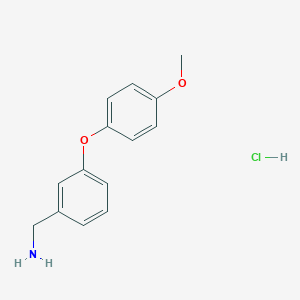
![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)
